

Uvarigrin: A Technical Guide to a Potent Antitumor Acetogenin

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Compound of Interest

Compound Name: *Uvarigrin*

Cat. No.: B15144109

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Abstract

Uvarigrin, also known as Uvaricin, is a potent bis-tetrahydrofuran acetogenin isolated from plants of the Annonaceae family, notably *Uvaria acuminata*. As the first acetogenin to be structurally elucidated, it has garnered significant interest for its pronounced cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of **Uvarigrin**, detailing its chemical identity, biological functions, and the experimental methodologies used in its study. Particular emphasis is placed on its mechanism of action, which involves the inhibition of mitochondrial complex I, leading to apoptosis in cancer cells. This document aims to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Identity

Uvarigrin is a complex polyketide characterized by a long aliphatic chain containing two adjacent tetrahydrofuran rings and terminating in a γ -lactone.

Identifier	Value
IUPAC Name	[(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]acetate[1]
CAS Number	82064-83-3[1]
Molecular Formula	C39H68O7[1]
Molecular Weight	649.0 g/mol [1]

Biological Activity and Mechanism of Action

Uvarigrin exhibits significant cytotoxic activity against a range of cancer cell lines. This has been primarily attributed to its role as a potent inhibitor of the mitochondrial respiratory chain.

Antitumor Activity

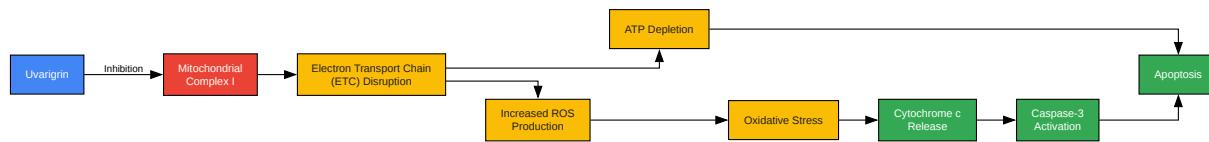
Uvarigrin has demonstrated notable antitumor properties. Early studies highlighted its potent activity *in vivo* against P-388 lymphocytic leukemia in mice, with a reported T/C (treated vs. control) of 157% at a dose of 1.4 ppm.[2] More recent studies have continued to explore its cytotoxicity in various cancer cell lines. For instance, related acetogenins have shown potent cytotoxicity against HCT 116 colon cancer cells.[3]

Cell Line	IC50 (μM)	Reference
HCT 116 (Colon Cancer)	1.2 (for related acetogenin Squamocin)	[3]
A2780 (Ovarian Cancer)	6.4 (for Uvaricin A)	[4]
A2058 (Melanoma)	Weak inhibition	[4]
H522 (Lung Cancer)	Weak inhibition	[4]

Mechanism of Action: Mitochondrial Complex I Inhibition

The primary mechanism underlying **Uvarigrin**'s cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular energy metabolism and induces apoptosis.

The process begins with **Uvarigrin** binding to Complex I, obstructing the electron flow from NADH to ubiquinone. This disruption leads to a cascade of downstream effects, including a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn can trigger the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent execution of apoptosis.[7][8]



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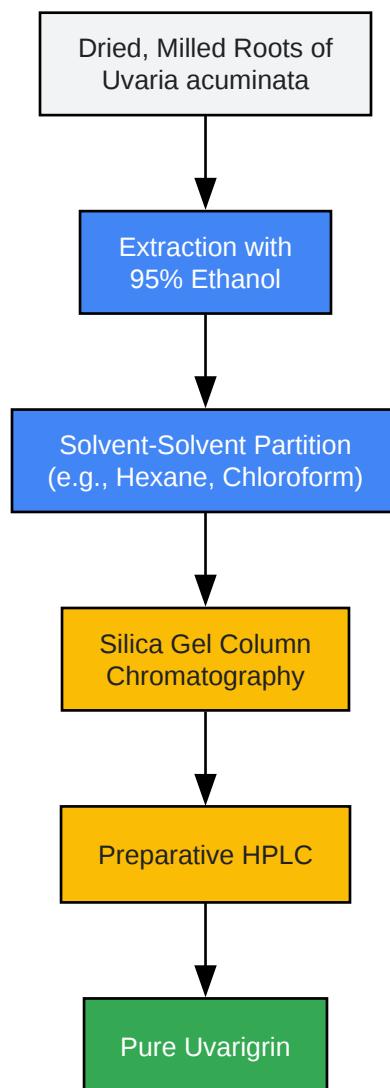
Figure 1: Proposed signaling pathway of **Uvarigrin**-induced apoptosis.

Experimental Protocols

Isolation of Uvarigrin from *Uvaria acuminata*

The following is a generalized protocol based on the original isolation of Uvaricin.[9]

Workflow:



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Figure 2: General workflow for the isolation of **Uvarigrin**.

Methodology:

- Extraction: The dried and milled root bark of *Uvaria acuminata* is exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and 90% methanol, followed by partitioning of the methanol-soluble fraction between

chloroform and water. The chloroform-soluble fraction, which is enriched with acetogenins, is retained.

- Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions showing the presence of **Uvarigrin** are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of Uvarigrin

The first total synthesis of (+)-Uvaricin was a significant achievement in natural product synthesis.[10][11] A key strategy involved the use of Sharpless asymmetric dihydroxylation reactions to install the required stereocenters.

Key Synthetic Steps:

- Sharpless Asymmetric Dihydroxylation (AD): This reaction is used iteratively to introduce hydroxyl groups with specific stereochemistry onto a long-chain hydrocarbon backbone.
- Bis-Tetrahydrofuran Ring Formation: The bis-THF ring system is constructed via a Williamson etherification type reaction on a functionalized bis-mesylate intermediate.[10]
- Lactone Formation: The γ -lactone moiety is typically introduced near the end of the synthetic sequence.

A detailed experimental section with characterization data for intermediates can be found in the work by Sinha and Keinan.[10]

Spectroscopic Data

The structural elucidation of **Uvarigrin** was accomplished through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Uvarigrin** are complex due to the large number of similar protons and carbons in the long aliphatic chain and the tetrahydrofuran rings.

^{13}C NMR (Selected Chemical Shifts, δ in ppm): A publication by Yazbak et al. provides detailed ^{13}C NMR data for synthetic intermediates and the final product.[10] Key signals include those corresponding to the lactone carbonyl, the carbons of the tetrahydrofuran rings, and the numerous methylene carbons of the aliphatic chain.

^1H NMR (Selected Chemical Shifts, δ in ppm): The ^1H NMR spectrum is characterized by a dense region of overlapping signals for the methylene protons. More distinct signals correspond to the protons on the tetrahydrofuran rings and the γ -lactone.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **Uvarigrin**. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

Uvarigrin remains a significant natural product with compelling antitumor activity. Its mechanism of action through the inhibition of mitochondrial complex I presents a promising avenue for the development of novel anticancer therapeutics. The detailed experimental protocols for its isolation and synthesis, along with a thorough understanding of its biological activity, provide a solid foundation for further research and development in this area. This technical guide serves as a centralized resource to facilitate these ongoing efforts.

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